3-Oxocyclohexanecarboxylic acid
Overview
Description
3-Oxo-1-cyclohexanecarboxylic acid is a cyclic keto acid that can be prepared starting from 2-acetoxy-1,4-ethoxycarbonylcyclohex-1-ne.
3-Oxocyclohexanecarboxylic acid is a natural product found in Aloe africana with data available.
Safety and Hazards
Mechanism of Action
Target of Action
3-Oxocyclohexanecarboxylic acid is a cyclic keto acid
Mode of Action
It is known that the compound can be used in the preparation of other complex molecules . For instance, it may be used in the preparation of 9-(4-chlorobenzoyl)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid by reacting with 4-chloro-N-(4-methoxyphenyl)benzohydrazide hydrochloride via Fischer indolization .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Oxocyclohexanecarboxylic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is plausible that this compound could have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is plausible that this compound could have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is plausible that this compound could interact with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that this compound could interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It is plausible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-oxocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATQNARHYZXAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375074 | |
Record name | 3-oxocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16205-98-4 | |
Record name | 3-oxocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the hydrogen bonding pattern observed in 3-Oxocyclohexanecarboxylic acid?
A: The crystal structure of this compound reveals a distinct hydrogen bonding pattern where the molecule forms acid-to-ketone catemers. [] These catemers have a glide relationship, advancing by two cells in the 'a' direction and one cell in the 'c' direction of the crystal lattice. [] This specific arrangement, characterized by an O...O distance of 2.683 Å and an O-H...O angle of 166°, contributes significantly to the compound's solid-state packing and potentially influences its physicochemical properties. [] Understanding these interactions is crucial for researchers exploring its applications in various fields, including potential use as a building block for more complex molecules.
Q2: How does the structure of this compound relate to its potential biological activity?
A: While this compound itself might not possess potent biological activity, its derivatives, particularly those with modifications at the 3-position of the cyclohexane ring, exhibit interesting biological profiles. For instance, (1R,3S)-3-Aminocyclohexanecarboxylic acid, a derivative where the ketone group is replaced by an amine, demonstrates significant inhibitory activity towards the uptake of GABA by rat brain slices. [] This suggests that the stereochemistry at the 3-position plays a crucial role in dictating biological activity. [] Further research exploring structural modifications of this compound could lead to the development of novel compounds with enhanced activity and selectivity for specific biological targets.
Q3: Are there any known protein targets for this compound or its derivatives?
A: Yes, research indicates that a derivative of this compound, specifically (R)-3-oxocyclohexanecarboxylic acid, can interact with the PhzA/B enzyme from Burkholderia cepacia R18194. [] The crystal structure of this complex provides valuable insights into the binding mode and interactions between the ligand and the enzyme's active site. [] This finding opens avenues for investigating the potential use of this compound derivatives as tools to study PhzA/B or even as starting points for developing novel inhibitors targeting this enzyme for therapeutic purposes.
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